molecular formula C17H15ClN2O2S B11122918 2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide

Cat. No.: B11122918
M. Wt: 346.8 g/mol
InChI Key: GNRZBFFLRJAYFJ-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene derivative.

    Amidation reaction: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methoxyethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide: Lacks the methoxyethyl group.

    N-(2-methoxyethyl)quinoline-4-carboxamide: Lacks the chlorothiophene ring.

    Quinoline-4-carboxamide: Simplest form without any substituents.

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide is unique due to the presence of both the chlorothiophene and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2-methoxyethyl)quinoline-4-carboxamide

InChI

InChI=1S/C17H15ClN2O2S/c1-22-9-8-19-17(21)12-10-14(15-6-7-16(18)23-15)20-13-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3,(H,19,21)

InChI Key

GNRZBFFLRJAYFJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl

Origin of Product

United States

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